molecular formula C16H20N4O4S B4763117 1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide

1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No. B4763117
M. Wt: 364.4 g/mol
InChI Key: FQBYTYAJDMJDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide, also known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Takeda Pharmaceutical Company Limited in 2005 and has since been the subject of numerous scientific investigations. In

Mechanism of Action

1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide works by inhibiting the activity of the enzyme p38 MAP kinase, which plays a crucial role in the inflammatory response. By inhibiting this enzyme, 1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide reduces the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation and pain. 1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In vivo studies have shown that 1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide can reduce inflammation and pain in animal models of rheumatoid arthritis and osteoarthritis. 1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has also been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, making it a useful tool for studying the inflammatory response and cancer cell biology. However, there are also some limitations to using 1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide in lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, the synthesis of 1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of p38 MAP kinase. Another area of research is the investigation of 1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide in combination with other drugs for the treatment of various diseases. Additionally, the use of 1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide in preclinical and clinical trials for the treatment of cancer and inflammatory diseases is an area of active research.

Scientific Research Applications

1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and neuropathic pain. 1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

1,5-dimethyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-12-15(11-17-19(12)2)16(21)18-13-4-3-5-14(10-13)25(22,23)20-6-8-24-9-7-20/h3-5,10-11H,6-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBYTYAJDMJDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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